
(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
説明
This compound belongs to the class of organic compounds known as benzoylpyrazoles and hydroquinolones . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring and a hydrogenated quinoline bearing a ketone group respectively .
Synthesis Analysis
The synthesis of this compound involves the use of 4-(Aminomethyl)piperidine (4-AMP) which can be used in the synthesis of Schiff bases . It is a trifunctional amine for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . 4-AMP can also be used as a linker for the synthesis of dendron-OMS hybrids .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group . The empirical formula is C26H29N3O and the molecular weight is approximately 399.528 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.49 (lit.), a boiling point of 200 °C (lit.), and a melting point of 25 °C (lit.) . The compound is solid in form .科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design, and the compound can serve as a key intermediate. Recent advances in synthesis techniques have expanded the possibilities for creating substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in over twenty classes of pharmaceuticals, highlighting the compound’s significance in medicinal chemistry.
Pharmacological Applications
The pharmacological landscape benefits greatly from piperidine derivatives. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This compound’s structure could be pivotal in developing new medications with improved efficacy and safety profiles.
Catalytic Protodeboronation
In organic synthesis, catalytic protodeboronation is a valuable transformation. The compound can be used in formal anti-Markovnikov alkene hydromethylation, a process that has been underexplored but holds significant potential for creating complex molecules .
Antiviral Agent Design
Piperidine derivatives have been explored as broad-spectrum antiviral agents. The compound could be synthesized into derivatives to test against various viruses, such as influenza, herpes simplex, and coxsackievirus . Its structural flexibility makes it a promising candidate for antiviral drug development.
作用機序
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is known to play a significant role in inflammation and allergic responses.
Mode of Action
It is believed to interact with its target, tryptase beta-2, leading to modulation of the protein’s activity . This interaction could potentially alter the inflammatory and allergic responses in the body.
Result of Action
Given its target, it is likely to modulate the activity of tryptase beta-2, potentially altering inflammatory and allergic responses .
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-5-10(7-15-8-11)12(17)16-3-1-9(6-14)2-4-16/h5,7-9H,1-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFDILAMRTSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



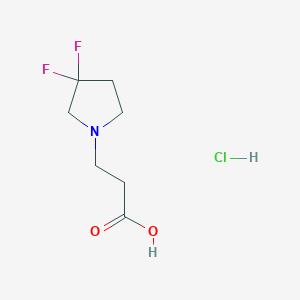

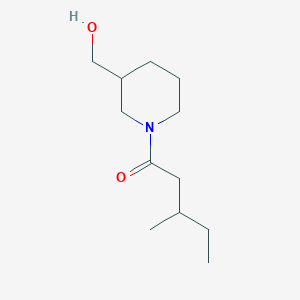
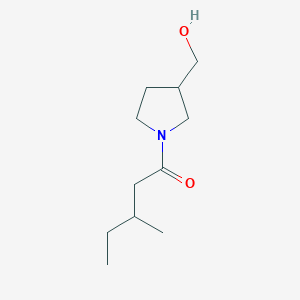
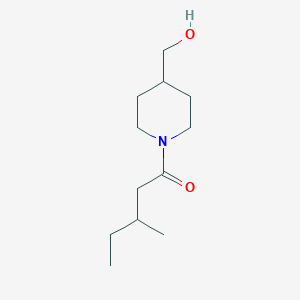
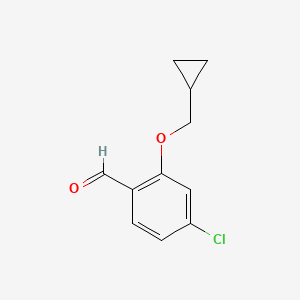


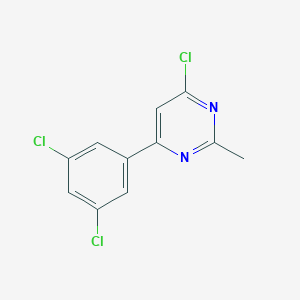

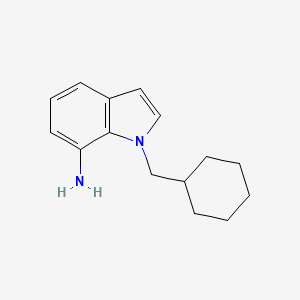
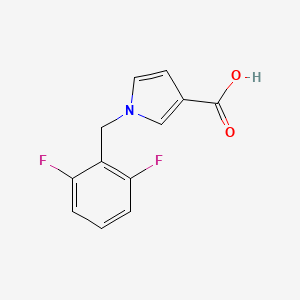
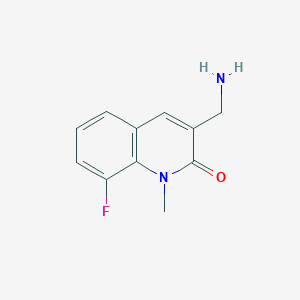
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)